![molecular formula C12H17NO2 B1430838 Methyl 3-[3-(dimethylamino)phenyl]propanoate CAS No. 1234503-56-0](/img/structure/B1430838.png)
Methyl 3-[3-(dimethylamino)phenyl]propanoate
概要
説明
Methyl 3-[3-(dimethylamino)phenyl]propanoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of propanoic acid, featuring a dimethylamino group attached to the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-[3-(dimethylamino)phenyl]propanoate can be synthesized through several methods. One common approach involves the esterification of 3-[3-(dimethylamino)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
化学反応の分析
Types of Reactions: Methyl 3-[3-(dimethylamino)phenyl]propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl 3-[3-(dimethylamino)phenyl]propanoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 3-[3-(dimethylamino)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function . Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
類似化合物との比較
- Methyl 3-(dimethylamino)propanoate
- Methyl 3-phenylpropanoate
- Methyl 3-(dimethylamino)benzoate
Comparison: Methyl 3-[3-(dimethylamino)phenyl]propanoate is unique due to the presence of both a dimethylamino group and a phenyl ring, which confer distinct chemical and biological properties .
生物活性
Methyl 3-[3-(dimethylamino)phenyl]propanoate, also known as a derivative of the histone deacetylase (HDAC) inhibitor belinostat, has drawn significant attention in pharmacological research due to its biological activity, particularly in oncology. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound primarily functions as a pan-HDAC inhibitor . By inhibiting various classes of HDAC enzymes, it prevents the removal of acetyl groups from histones and non-histone proteins. This leads to several critical biological effects:
- Increased Acetylation of Histones : The compound promotes the reactivation of tumor suppressor genes that are often silenced in cancer cells.
- Induction of Cell Cycle Arrest : It halts the progression of cancer cells through the cell cycle, effectively preventing proliferation.
- Apoptosis : The compound triggers programmed cell death in transformed cells, contributing to its anti-cancer effects.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the biological activity of this compound. Key parameters include:
- Volume of Distribution : Approximately 409 ± 76.7 L, indicating extensive tissue distribution.
- Protein Binding : High protein binding rates (92.9% to 95.8%) suggest that a significant portion remains bound in circulation, potentially affecting bioavailability.
- Metabolism : Primarily metabolized by UGT1A1 through glucuronidation, with minor contributions from CYP450 enzymes.
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Volume of Distribution | 409 ± 76.7 L |
Protein Binding | 92.9% - 95.8% |
Primary Metabolism | UGT1A1 (glucuronidation) |
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in various settings, particularly for hematological malignancies:
- Peripheral T-cell Lymphoma (PTCL) : Clinical trials indicated an overall response rate (ORR) of approximately 25.8% among patients with relapsed or refractory PTCL, with complete responses observed in about 10.8% of patients.
- Combination Therapies : Enhanced efficacy has been noted when combined with other agents such as bortezomib, suggesting a synergistic effect that warrants further exploration.
Table 2: Clinical Efficacy Data
Condition | Overall Response Rate (ORR) | Complete Response Rate |
---|---|---|
Peripheral T-cell Lymphoma (PTCL) | 25.8% | 10.8% |
Safety Profile
The safety profile is essential for therapeutic applications:
- Adverse Events : Common grade 3 or higher adverse events include anemia (10.8%), thrombocytopenia (7%), and neutropenia (6.2%). The incidence of severe toxicity appears lower compared to other HDAC inhibitors.
- Tolerability : The drug has been well-tolerated in clinical settings, with manageable side effects allowing for continued therapy in many patients.
Table 3: Safety Profile Summary
Adverse Event | Incidence (%) |
---|---|
Anemia | 10.8 |
Thrombocytopenia | 7 |
Neutropenia | 6.2 |
Comparative Analysis
A comparative analysis with other HDAC inhibitors highlights the unique properties and potential advantages of this compound:
Table 4: Comparative Analysis with Other HDAC Inhibitors
Feature | This compound | Vorinostat | Panobinostat |
---|---|---|---|
HDAC Class Targeted | I, II, IV | I, II | I, II |
ORR in PTCL | 25.8% | ~30% | ~40% |
Common Adverse Events | Anemia, Thrombocytopenia | Fatigue, Nausea | Diarrhea |
FDA Approval Year | Not yet approved | 2006 | 2015 |
特性
IUPAC Name |
methyl 3-[3-(dimethylamino)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNQHQZLWXVHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。